molecular formula C12H12O4 B14637112 4-Methoxy-4-oxobut-2-en-2-yl benzoate CAS No. 53067-25-7

4-Methoxy-4-oxobut-2-en-2-yl benzoate

Cat. No.: B14637112
CAS No.: 53067-25-7
M. Wt: 220.22 g/mol
InChI Key: WZFAHVQUOFYFPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-4-oxobut-2-en-2-yl benzoate is an organic compound with the molecular formula C12H12O4. It is characterized by the presence of a methoxy group and a benzoate ester, making it a versatile compound in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4-oxobut-2-en-2-yl benzoate typically involves the esterification of 4-methoxy-4-oxobut-2-enoic acid with benzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-oxobut-2-en-2-yl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-4-oxobut-2-en-2-yl benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of 4-Methoxy-4-oxobut-2-en-2-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carbonyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: Shares the methoxy group but lacks the ester functionality.

    Methyl 4-methoxybenzoate: Similar ester structure but with a different alkyl group.

    4-Methoxy-4-oxobut-2-enoic acid: Similar structure but without the benzoate ester.

Uniqueness

4-Methoxy-4-oxobut-2-en-2-yl benzoate is unique due to its combination of a methoxy group, a carbonyl group, and a benzoate ester. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .

Properties

CAS No.

53067-25-7

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

(4-methoxy-4-oxobut-2-en-2-yl) benzoate

InChI

InChI=1S/C12H12O4/c1-9(8-11(13)15-2)16-12(14)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

WZFAHVQUOFYFPP-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)OC(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.